molecular formula C8H9NO2 B8376364 6-Cyclopropyl-2,4-dihydroxy-pyridine

6-Cyclopropyl-2,4-dihydroxy-pyridine

Cat. No.: B8376364
M. Wt: 151.16 g/mol
InChI Key: ZHCGZKRKGPVKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2,4-dihydroxy-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with cyclopropyl and hydroxyl groups. The dihydroxy groups at positions 2 and 4 enhance polarity, impacting solubility and hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-cyclopropyl-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h3-5H,1-2H2,(H2,9,10,11)

InChI Key

ZHCGZKRKGPVKJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=O)N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), which differ significantly from 6-Cyclopropyl-2,4-dihydroxy-pyridine in structure and properties. Below is a comparative analysis based on substituents, heterocyclic cores, and uses:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Functional Groups Identified Uses (from Evidence)
This compound Pyridine Cyclopropyl (C6), hydroxyl (C2, C4) Hydroxyl, cyclopropyl No data in evidence
6-Chloro-4-hydroxypyrimidine Pyrimidine Chlorine (C6), hydroxyl (C4) Hydroxyl, chlorine Manufacturing, laboratory use
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chlorine (C2), methyl (C6), carboxylic acid (C4) Carboxylic acid, chlorine Laboratory/repacking use only

Key Findings:

Heterocyclic Core Differences :

  • Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens): Pyrimidines generally exhibit higher polarity and varied hydrogen-bonding profiles compared to pyridines.
  • The cyclopropyl group in this compound may confer steric hindrance absent in chlorine- or methyl-substituted analogs .

Substituent Effects: Chlorine: Enhances electrophilicity and stability in pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) but may increase toxicity risks .

Functional Group Impact :

  • Carboxylic acid (in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increases acidity and metal-binding capacity, unlike hydroxyl groups in the target compound .

Safety and Handling: 6-Chloro-4-hydroxypyrimidine lacks detailed safety data in the evidence, but its use is restricted to controlled environments . No safety information is available for this compound in the provided sources.

Limitations and Notes

  • Comparisons are extrapolated from structurally dissimilar compounds (pyrimidines vs. pyridines).
  • Recommendations : Further research should consult peer-reviewed studies on cyclopropyl-substituted pyridines, such as solubility assays, toxicity profiles, and synthetic routes.

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